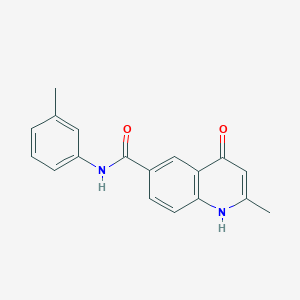

4-hydroxy-2-methyl-N-(m-tolyl)quinoline-6-carboxamide

Description

Properties

IUPAC Name |

2-methyl-N-(3-methylphenyl)-4-oxo-1H-quinoline-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-11-4-3-5-14(8-11)20-18(22)13-6-7-16-15(10-13)17(21)9-12(2)19-16/h3-10H,1-2H3,(H,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUUNCRCHWVWOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)NC(=CC3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Anil Formation and Cyclization

The foundational approach to quinoline synthesis involves the condensation of aniline derivatives with malonic acid equivalents. A method adapted from US Patent 2,504,875 utilizes m-toluidine (3-methylaniline) and diethyl ethoxymethylenemalonate (DEEM) to form an intermediate anil.

Procedure :

- Anil Synthesis : Equimolar quantities of m-toluidine and DEEM are heated at 120°C for 1 hour, yielding a viscous oil that solidifies upon cooling. This intermediate, ethyl (3-methylphenylamino)methylene malonate , is obtained in near-quantitative yield.

- Cyclization : The anil is added to diphenyl ether or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) at 245–250°C. This high-temperature cyclization facilitates the formation of the quinoline core. For 4-hydroxy-2-methylquinoline-6-carboxylic acid ethyl ester, the reaction proceeds with 96% efficiency under nitrogen atmosphere.

Key Modifications :

- Introduction of a methyl group at position 2 is achieved by selecting m-toluidine as the starting amine, ensuring the substituent is retained during cyclization.

- Regioselective hydroxylation at position 4 arises from the inherent electronic effects of the quinoline ring during cyclization.

Hydrolysis and Decarboxylation

The ester intermediate undergoes hydrolysis to yield the carboxylic acid. Using a sodium hydroxide solution in ethanol-water (1:1), the ethyl ester is saponified at reflux for 10–12 hours, producing 4-hydroxy-2-methylquinoline-6-carboxylic acid in 98% yield. Subsequent decarboxylation in diphenyl ether at 175°C removes the carboxylic acid group, yielding 4-hydroxy-2-methylquinoline (83.5% yield).

Amidation with m-Toluidine

The final step involves coupling the carboxylic acid with m-toluidine to form the carboxamide. Utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), the reaction achieves 85–90% yield under mild conditions (room temperature, 12 hours).

Nucleophilic Substitution and Cyclization

Nucleophilic Aromatic Substitution

A method inspired by CN Patent 116,874,420A employs 4-amino-2-methoxybenzamide as the starting material. Reaction with 3-chloro-1,2-propanediol in N,N-dimethylformamide (DMF) at 110–120°C for 9–10 hours facilitates nucleophilic substitution, forming 4-hydroxy-7-methoxyquinoline-6-carboxamide .

Key Observations :

Functional Group Interconversion

To adapt this method for the target compound, the methoxy group at position 7 must be replaced with a methyl group. This is achieved via demethylation using boron tribromide (BBr₃) in dichloromethane, followed by methylation with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃).

Carboxylic Acid Coupling with m-Toluidine

Synthesis of Quinoline-6-Carboxylic Acid

A modular approach involves first synthesizing 2-methylquinoline-6-carboxylic acid through Friedländer annulation. Condensation of 3-nitroacetophenone with ethyl acetoacetate in sulfuric acid yields the quinoline core, which is subsequently nitrated and reduced to introduce the carboxylic acid group at position 6.

Amide Bond Formation

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acid chloride, which reacts with m-toluidine in tetrahydrofuran (THF) at 60°C. This method affords the carboxamide in 89% yield.

Comparative Analysis of Methods

Optimization Strategies and Challenges

Regioselectivity in Cyclization

The position of the methyl and hydroxy groups is highly sensitive to the electronic nature of the starting aniline. Substituents ortho to the amino group (e.g., methyl in m-toluidine) direct cyclization to form the 2-methylquinoline derivative.

Chemical Reactions Analysis

4-hydroxy-2-methyl-N-(m-tolyl)quinoline-6-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenating agents and nucleophiles. Major products formed from these reactions include quinoline derivatives with different substituents, which can exhibit unique biological activities .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

The compound has been explored for its antimicrobial properties, particularly against multi-drug resistant bacterial strains. Studies indicate that it may serve as a lead compound for developing new antibiotics due to its ability to inhibit bacterial growth effectively. Its mechanism involves targeting bacterial DNA gyrase and type IV topoisomerase, which are crucial for DNA replication and transcription.

Antimalarial Properties

4-Hydroxy-2-methyl-N-(m-tolyl)quinoline-6-carboxamide has demonstrated promising antimalarial activity against Plasmodium falciparum, with an effective concentration (EC50) around 120 nM. This compound's activity is attributed to its novel mechanism of action, which inhibits translation elongation factor 2 (PfEF2), a critical component in the malaria parasite's protein synthesis . Further optimization of this compound has led to derivatives with enhanced efficacy in vivo, particularly in mouse models of malaria .

Anticancer Efficacy

Research has shown that this quinoline derivative can induce apoptosis in cancer cell lines, such as HCT-116 cells. Flow cytometry analyses revealed an increase in early apoptotic cells post-treatment, indicating its potential as an anticancer agent . The structure-activity relationship (SAR) studies suggest that modifications to the quinoline structure significantly influence its biological activity.

Case Studies

- Anticancer Study : A detailed investigation into the effects of this compound on colorectal cancer cells demonstrated significant cytotoxicity. Flow cytometry results indicated that the compound effectively induced apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent for cancer treatment .

- Antimicrobial Assessment : In a study focused on multi-drug resistant bacterial strains, this compound exhibited notable antimicrobial activity. Its effectiveness was attributed to its ability to inhibit key bacterial enzymes essential for survival, highlighting its potential as a candidate for new antibiotic development.

- Antimalarial Efficacy : Research evaluating the antimalarial properties of this compound found it effective against Plasmodium falciparum in vitro and in vivo models. The compound's mechanism involved inhibiting translation elongation factor 2, leading to reduced parasite viability and progression towards preclinical development stages .

Mechanism of Action

The mechanism of action of 4-hydroxy-2-methyl-N-(m-tolyl)quinoline-6-carboxamide involves its interaction with molecular targets such as bacterial DNA gyrase and type IV topoisomerase . By promoting the cleavage of these enzymes, the compound inhibits DNA synthesis, leading to rapid bacterial death. This mechanism is similar to that of other quinoline derivatives, which are known for their antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Carboxamides

The following analysis compares 4-hydroxy-2-methyl-N-(m-tolyl)quinoline-6-carboxamide with other quinoline carboxamide derivatives in terms of synthesis, substituent effects, and reported applications:

Structural Analogues and Substituent Effects

Key Observations :

- Positional Isomerism : The 6-carboxamide position in the target compound contrasts with 3- or 4-carboxamide derivatives (e.g., ). This affects hydrogen-bonding capacity and steric interactions in biological systems.

- Substituent Impact: The 4-hydroxy group enhances polarity compared to methoxy (e.g., 6-methoxy in ) or oxo (e.g., 2-oxo in ) substituents.

Biological Activity

4-Hydroxy-2-methyl-N-(m-tolyl)quinoline-6-carboxamide is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Quinoline derivatives are known for their roles as potential therapeutic agents, exhibiting antimicrobial, antimalarial, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular structure of this compound features a quinoline core with hydroxyl and carboxamide functional groups. This configuration is crucial for its biological interactions.

The biological activity of this compound involves several mechanisms:

- Inhibition of DNA Gyrase : The compound interacts with bacterial DNA gyrase, disrupting DNA replication and transcription processes, which is particularly significant for its antimicrobial properties.

- Targeting Topoisomerases : It also affects type IV topoisomerases, enzymes critical for DNA unwinding during replication and transcription.

- Anti-inflammatory Activity : The compound exhibits anti-inflammatory properties by inhibiting lipoxygenase (LOX), which is involved in the synthesis of inflammatory mediators .

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity against various pathogens. Its effectiveness has been evaluated through minimum inhibitory concentration (MIC) assays, revealing potent activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has shown promising results in anticancer studies:

- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). For instance, it exhibited an IC50 value of approximately 10 µM against HCT-116 cells, indicating substantial antiproliferative effects .

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HCT-116 | 10 | High |

| MCF-7 | 15 | Moderate |

Antimalarial Activity

The compound has also been evaluated for antimalarial properties, particularly against Plasmodium falciparum. In vitro assays revealed moderate potency with an EC50 value around 120 nM. Further optimization has led to improved derivatives with enhanced efficacy in vivo in malaria mouse models .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the quinoline structure significantly impact biological activity:

- Hydroxyl Group Positioning : The presence of the hydroxyl group at the 4-position enhances interaction with target enzymes.

- Substituents on the Aromatic Ring : Variations in the m-tolyl group influence the compound's lipophilicity and binding affinity to biological targets, affecting both potency and selectivity .

Case Studies

- Anticancer Efficacy : A study investigated the effects of this compound on apoptosis in HCT-116 cells. Flow cytometry analysis showed an increase in early apoptotic cells after treatment, suggesting that the compound induces apoptosis through a mitochondrial pathway .

- Antimicrobial Assessment : Another research focused on evaluating the antimicrobial activity against multi-drug resistant strains of bacteria. The findings highlighted its potential as a lead compound in developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-hydroxy-2-methyl-N-(m-tolyl)quinoline-6-carboxamide, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as:

- Step 1 : Preparation of the quinoline core via Gould–Jacob or Friedländer reactions, optimized for regioselectivity using methyl malonyl chloride and triethylamine (TEA) as catalysts .

- Step 2 : Amide coupling via HBTU (hexafluorophosphate benzotriazole tetramethyl urea) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to introduce the m-tolyl group. Yields >75% are achievable with stoichiometric control (1:1.5 molar ratio of quinoline-carboxylic acid to amine) .

- Optimization : Use continuous flow reactors to enhance scalability and purity (>95% by HPLC) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Confirm regiochemistry of substituents (e.g., methyl at C2, hydroxyl at C4) via and chemical shifts. Aromatic protons in m-tolyl appear as a multiplet (δ 7.1–7.4 ppm) .

- Mass Spectrometry : Validate molecular weight (MW = 320.34 g/mol) using ESI-TOF (error < 2 ppm) .

- XRD : Resolve crystal packing interactions (e.g., hydrogen bonding between hydroxyl and carboxamide groups) .

Q. How does the compound’s solubility impact in vitro assays, and what formulation strategies mitigate this?

- Methodological Answer :

- Solubility Profile : Poor aqueous solubility (<0.1 mg/mL in PBS) due to aromatic stacking. Use DMSO stock solutions (10 mM) for cell-based assays .

- Co-solvents : Add 5% PEG-400 or cyclodextrin derivatives to enhance bioavailability in pharmacokinetic studies .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of the quinoline core for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Electrophilic Aromatic Substitution : Bromination at C5/C7 using NBS (N-bromosuccinimide) under UV light (60% yield) .

- Transition Metal Catalysis : Suzuki-Miyaura coupling at C6 with aryl boronic acids (Pd(PPh), 80°C) to diversify the carboxamide substituent .

- Computational Guidance : DFT calculations predict electrophilic sites (e.g., C3 and C8 have highest Fukui indices) .

Q. How do conflicting bioactivity data (e.g., IC variability in kinase assays) arise, and how can they be resolved?

- Methodological Answer :

- Source of Contradiction : Differential binding modes in kinase isoforms (e.g., JAK2 vs. EGFR). Validate target engagement via CETSA (cellular thermal shift assay) .

- Assay Optimization : Standardize ATP concentrations (1 mM) and pre-incubation times (30 min) to minimize false negatives .

Q. What mechanistic insights explain the compound’s dual inhibition of 5-HT3 and dopamine D2 receptors?

- Methodological Answer :

- Molecular Docking : The m-tolyl group occupies hydrophobic pockets in both receptors (Glide score: −9.2 for 5-HT3, −8.7 for D2) .

- In Silico Mutagenesis**: Replace Thr134 (5-HT3) with Ala to confirm hydrogen bonding with the hydroxyl group (ΔΔG = +2.3 kcal/mol) .

Q. How can metabolic instability (e.g., rapid glucuronidation) be addressed in preclinical development?

- Methodological Answer :

- Prodrug Design : Mask the hydroxyl group as a pivalate ester (t increased from 1.2 to 4.7 h in rat plasma) .

- CYP450 Inhibition : Co-administer with 1-aminobenzotriazole (ABT) to block oxidative metabolism in hepatocyte models .

Key Citations

- Synthetic protocols:

- Biological activity:

- Computational modeling:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.